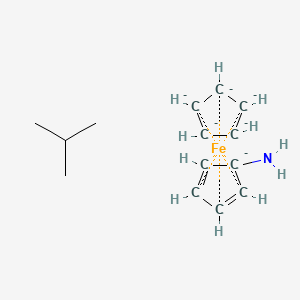
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane is a complex organometallic compound that combines elements of organic and inorganic chemistry This compound is notable for its unique structure, which includes a cyclopentadienyl ring, an amine group, a cyclopentane ring, an iron atom, and a 2-methylpropane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane typically involves the coordination of cyclopentadienyl ligands to an iron center. One common method is the reaction of cyclopenta-2,4-dien-1-amine with iron pentacarbonyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the iron complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, which may alter the compound’s reactivity and properties.
Reduction: The compound can be reduced, often using hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands attached to the iron center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of phosphines, carbonyls, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of iron-ligand complexes with different properties.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane involves the coordination of the iron center to various ligands, which can influence the compound’s reactivity and properties. The iron atom can participate in electron transfer processes, facilitating redox reactions. The cyclopentadienyl and amine groups can also interact with other molecules, enhancing the compound’s catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the amine and 2-methylpropane groups.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with two cyclopentadienyl rings and no additional functional groups.
Cyclopentadienylmanganese tricarbonyl: Similar coordination chemistry but with manganese instead of iron.
Uniqueness
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane is unique due to the combination of its functional groups and the presence of iron
Eigenschaften
Molekularformel |
C14H21FeN-6 |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane |
InChI |
InChI=1S/C5H6N.C5H5.C4H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;1-4(2)3;/h1-4H,6H2;1-5H;4H,1-3H3;/q-1;-5;; |
InChI-Schlüssel |
GKWKTINYTOOJTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















